1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1443979-64-3
VCID: VC3090142
InChI: InChI=1S/C10H8F3N3.ClH/c11-10(12,13)9-8(14)6-15-16(9)7-4-2-1-3-5-7;/h1-6H,14H2;1H
SMILES: C1=CC=C(C=C1)N2C(=C(C=N2)N)C(F)(F)F.Cl
Molecular Formula: C10H9ClF3N3
Molecular Weight: 263.65 g/mol

1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

CAS No.: 1443979-64-3

Cat. No.: VC3090142

Molecular Formula: C10H9ClF3N3

Molecular Weight: 263.65 g/mol

* For research use only. Not for human or veterinary use.

1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride - 1443979-64-3

Specification

CAS No. 1443979-64-3
Molecular Formula C10H9ClF3N3
Molecular Weight 263.65 g/mol
IUPAC Name 1-phenyl-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C10H8F3N3.ClH/c11-10(12,13)9-8(14)6-15-16(9)7-4-2-1-3-5-7;/h1-6H,14H2;1H
Standard InChI Key UFHWAGHWXXWWKQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=C(C=N2)N)C(F)(F)F.Cl
Canonical SMILES C1=CC=C(C=C1)N2C(=C(C=N2)N)C(F)(F)F.Cl

Introduction

Chemical Structure and Properties

1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride features a pyrazole core with specific substitution patterns. The molecular formula is C10H9F3N3·HCl with a calculated molecular weight of approximately 263.66 g/mol (for the free base without HCl: 227.20 g/mol).

The structure consists of a pyrazole ring with a phenyl group attached to one of the nitrogen atoms (position 1), a trifluoromethyl group at position 5, and an amine group at position 4. The hydrochloride salt formation occurs at the basic amine group, enhancing water solubility compared to the free base form.

Physicochemical Properties

The compound is expected to exhibit the following physicochemical properties based on its structural features and comparison with similar compounds:

PropertyValueNotes
Physical AppearanceYellow to light yellow solidBased on similar pyrazole derivatives
Molecular Weight263.66 g/molIncluding HCl salt
Melting PointApproximately 123-125°CEstimated based on similar structures
SolubilitySoluble in water, ethanol, DMSOEnhanced water solubility due to HCl salt
LogP~2.3-2.8Estimated based on structural features
pKa~4.5-5.5 (amine group)Estimated based on similar structures

The presence of the trifluoromethyl group significantly impacts the electronic distribution within the molecule, creating a more electron-deficient pyrazole ring compared to non-fluorinated analogs. This electronic effect influences both its chemical reactivity and potential biological interactions.

Synthesis Methods

The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride can be achieved through several synthetic routes, adapting methods used for similar pyrazole derivatives. One potential synthetic pathway involves a multi-step process starting from appropriately substituted precursors.

Alternative Synthetic Approaches

Other potential synthetic routes might involve:

  • Direct functionalization of pre-formed pyrazole scaffolds through selective halogenation and subsequent amination reactions.

  • Construction of the pyrazole ring through cyclocondensation of appropriately substituted hydrazines with β-ketoesters containing trifluoromethyl groups.

  • Late-stage trifluoromethylation of appropriately substituted pyrazole precursors.

Each method offers different advantages in terms of selectivity, yield, and starting material availability.

Biological Activities and Applications

While specific biological activity data for 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is limited in the provided literature, its structural features suggest potential therapeutic applications based on the known activities of related pyrazole derivatives.

Structure-Activity Relationships

The specific substitution pattern in 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride may contribute to its biological profile in several ways:

  • The phenyl group at position 1 potentially enhances binding to hydrophobic pockets in biological targets.

  • The trifluoromethyl group at position 5 likely improves metabolic stability and modulates the electronic properties of the molecule, potentially enhancing receptor interactions.

  • The amine functionality at position 4 provides hydrogen bonding capabilities, which are often crucial for interaction with biological targets.

  • The hydrochloride salt formation improves solubility characteristics, potentially enhancing bioavailability.

The combined effect of these structural features suggests that this compound could serve as a valuable pharmacophore for the development of novel therapeutic agents.

Spectroscopic Characterization

Spectroscopic data plays a crucial role in the identification and structural confirmation of pyrazole derivatives. Based on similar compounds, the following spectroscopic characteristics would be expected for 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride:

Proton NMR (¹H NMR)

Expected key signals in CDCl3 or DMSO-d6:

  • NH2 protons: broad singlet at approximately δ 4.5-5.0 ppm

  • Aromatic protons from the phenyl ring: multiple signals in the range of δ 7.3-7.8 ppm

  • Potential N-H signal from the pyrazole ring (if present): broad singlet at approximately δ 12-14 ppm

Carbon NMR (¹³C NMR)

Expected key signals:

  • CF3 carbon: quartet at approximately δ 120-125 ppm with large coupling constant (J ≈ 270-275 Hz)

  • Pyrazole ring carbons: signals at approximately δ 105-150 ppm

  • Phenyl ring carbons: signals at approximately δ 120-140 ppm

Fluorine NMR (¹⁹F NMR)

  • CF3 group: singlet at approximately δ -60 to -65 ppm

Mass Spectrometry

In mass spectrometry, the compound would be expected to show:

  • Molecular ion peak [M+H]⁺ at m/z 228 (for the free base)

  • Fragment ions resulting from the loss of NH2 (m/z 211) and further fragmentation of the pyrazole ring

Infrared Spectroscopy (IR)

Key absorption bands would include:

  • N-H stretching vibrations from the primary amine group: 3300-3500 cm⁻¹

  • C=N and C=C stretching vibrations from the pyrazole ring: 1500-1650 cm⁻¹

  • C-F stretching vibrations from the trifluoromethyl group: 1100-1200 cm⁻¹

Comparative Spectroscopic Data

Spectroscopic MethodExpected FeaturesComparison with Related Compounds
¹H NMRNH2: ~4.5-5.0 ppm (br s)
Phenyl: ~7.3-7.8 ppm (m)
Similar to 5-amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile: NH2 at 4.73 ppm
¹⁹F NMRCF3: ~ -60 to -65 ppm (s)Similar to reported value of -62.30 ppm for related compound
Mass Spectrometry[M+H]⁺: m/z 228Comparable to related structures with appropriate mass difference
IR SpectroscopyN-H: 3300-3500 cm⁻¹
C=N, C=C: 1500-1650 cm⁻¹
C-F: 1100-1200 cm⁻¹
Pattern consistent with reported pyrazole derivatives

These spectroscopic characteristics would be valuable for confirming the structure and purity of synthesized 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride.

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